(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid
Overview
Description
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, in the presence of a base to introduce the trifluoromethyl group into the pyridine ring . The subsequent formation of the propenoic acid moiety can be achieved through various condensation reactions .
Industrial Production Methods
Industrial production of (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the propenoic acid moiety.
α-Trifluoromethylstyrene: Contains a trifluoromethyl group attached to a styrene ring, differing in the aromatic system and functional groups.
Uniqueness
(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, and propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(E)-3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1-5H,(H,14,15)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAZNAOJJOPTL-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420779 | |
Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773131-93-4 | |
Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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